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Introduction
Azelaprag (formerly AMG 986, BGE-105) is an orally bioavailable small molecule agonist of

the apelin receptor (APJ), a G protein-coupled receptor.[1][2][3] The apelin system is a key

regulator of metabolic and cardiovascular function, and its activation is associated with many of

the physiological benefits of exercise.[4] Azelaprag was developed to mimic the effects of the

endogenous peptide apelin, with a more favorable pharmacokinetic profile for therapeutic use.

[5] This technical guide provides a comprehensive overview of the cellular pathways activated

by Azelaprag, supported by quantitative data from preclinical and clinical studies, detailed

experimental protocols, and visualizations of the key signaling cascades.

While initially investigated for heart failure, Azelaprag's potent effects on muscle metabolism

and body composition have led to its evaluation in the context of obesity and muscle atrophy.[2]

[3][6] Preclinical studies have demonstrated its ability to enhance weight loss, improve body

composition, and preserve muscle function, particularly when used in combination with incretin

agonists.[7][8][9][10] However, the recent discontinuation of the Phase 2 STRIDES trial for

obesity due to observations of liver transaminitis highlights the need for a thorough

understanding of its mechanism of action and safety profile.

Mechanism of Action: Apelin Receptor (APJ)
Agonism
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Azelaprag functions as a potent agonist of the apelin receptor (APJ). The APJ receptor is

coupled to pertussis toxin-sensitive Gαi proteins.[1] Upon binding of Azelaprag, the receptor

undergoes a conformational change, leading to the activation of downstream signaling

cascades. This activation initiates a series of cellular events that mimic the physiological effects

of the endogenous ligand, apelin, which is released in response to exercise.[7][11]

In Vitro Pharmacology
Azelaprag has been characterized in a variety of in vitro assays to determine its potency and

efficacy at the apelin receptor. These studies have confirmed that it is a full agonist, capable of

activating both G protein-dependent and β-arrestin-mediated signaling pathways.

Table 1: In Vitro Potency of Azelaprag (AMG 986) at the Apelin Receptor

Assay Type Parameter Value Reference

Apelin Receptor

Binding
EC50 0.32 nM [12][13]

cAMP Inhibition pEC50 9.64 [14][15]

GTPγS Binding (Gα

protein activation)
pEC50 9.54 [14][15]

β-arrestin Recruitment pEC50 9.61 [14]

Core Cellular Signaling Pathways
Activation of the apelin receptor by Azelaprag triggers a cascade of intracellular signaling

events. The primary pathways involved are the Gαi-mediated inhibition of adenylyl cyclase and

the activation of the PI3K/AKT and ERK/MAPK pathways.

Gαi-Mediated Signaling
As a Gαi-coupled receptor, the activation of APJ by Azelaprag leads to the inhibition of

adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate

(cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby

influencing a variety of downstream cellular processes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7205427/
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.biospace.com/bioage-labs-announces-plans-for-phase-2-trial-of-first-in-class-apelin-receptor-agonist-bge-105-azelaprag-co-administered-with-tirzepatide-for-treatment-of-obesity-in-collaboration-with-lilly-s-chorus-organization
https://ir.bioagelabs.com/news-releases/news-release-details/bioage-announces-first-patient-dosed-strides-phase-2-clinical?mobile=1
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.medchemexpress.com/Azelaprag.html
https://www.medchemexpress.cn/Azelaprag.html
https://www.probechem.com/products_AMG986.html
https://www.probechem.com/target_ApelinReceptor(APLNR).aspx
https://www.probechem.com/products_AMG986.html
https://www.probechem.com/target_ApelinReceptor(APLNR).aspx
https://www.probechem.com/products_AMG986.html
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K/AKT Signaling Pathway
The activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical

component of Azelaprag's mechanism of action, particularly in relation to its effects on muscle

metabolism. This pathway is known to promote cell survival, growth, and proliferation. In the

context of muscle tissue, activation of the PI3K/AKT pathway is a key driver of protein

synthesis and is instrumental in preventing muscle atrophy.

ERK/MAPK Signaling Pathway
Azelaprag also stimulates the Extracellular signal-regulated kinase (ERK)/Mitogen-activated

protein kinase (MAPK) pathway. This pathway is involved in the regulation of a wide range of

cellular processes, including cell proliferation, differentiation, and survival.
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Azelaprag's core signaling pathways.
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Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of

Azelaprag's activity.

In Vitro Assays
1. cAMP Inhibition Assay

Objective: To determine the potency of Azelaprag in inhibiting adenylyl cyclase activity.

Methodology: A high-throughput screening campaign was conducted using a cAMP assay

that measures intracellular cAMP levels induced by APJ activation.[1]

Cell Line: Human APJ-overexpressing cells.[1]

Procedure:

Cells are plated in appropriate multi-well plates and incubated.

Cells are treated with varying concentrations of Azelaprag or a reference agonist.

Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

Following incubation, cell lysates are prepared.

Intracellular cAMP concentrations are measured using a competitive immunoassay (e.g.,

HTRF or ELISA).

Data are normalized to the response of forskolin alone, and dose-response curves are

generated to calculate the pEC50 value.

2. GTPγS Binding Assay

Objective: To measure the activation of Gα proteins by the apelin receptor upon Azelaprag
binding.

Methodology: This assay measures the binding of the non-hydrolyzable GTP analog,

[35S]GTPγS, to Gα subunits upon receptor activation.[1]
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Membrane Preparation: Membranes from human APJ-overexpressing cells are used.[1]

Procedure:

Cell membranes are incubated with varying concentrations of Azelaprag in the presence

of GDP and [35S]GTPγS.

The reaction is allowed to proceed at a controlled temperature.

The reaction is terminated by rapid filtration through a filter plate.

The amount of bound [35S]GTPγS is quantified by scintillation counting.

Dose-response curves are plotted to determine the pEC50 for G protein activation.

3. β-Arrestin Recruitment Assay

Objective: To assess the ability of Azelaprag to induce the recruitment of β-arrestin to the

apelin receptor.

Methodology: The PathHunter® β-arrestin recruitment assay (DiscoverX) is a common

method.[14]

Principle: The assay utilizes enzyme fragment complementation. The apelin receptor is fused

to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment.

Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come

into proximity, forming an active enzyme that generates a chemiluminescent signal.

Procedure:

Cells co-expressing the tagged receptor and β-arrestin are plated.

Cells are treated with a dilution series of Azelaprag.

After incubation, a substrate is added, and the chemiluminescent signal is measured.

Dose-response curves are generated to calculate the pEC50 value.
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Experimental workflow for Azelaprag characterization.

Preclinical In Vivo Models
1. Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of Azelaprag on weight loss, body composition, and

metabolic parameters, both as a monotherapy and in combination with incretin agonists.[7]

[9]

Animal Model: Mice fed a high-fat diet to induce obesity.

Procedure:

Mice are placed on a high-fat diet for a specified period to induce obesity.

Animals are randomized into treatment groups (e.g., vehicle control, Azelaprag
monotherapy, incretin agonist monotherapy, Azelaprag + incretin agonist combination

therapy).

Azelaprag is administered orally.

Body weight and food intake are monitored regularly.
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At the end of the study, body composition (lean mass and fat mass) is determined,

typically using techniques like DEXA or MRI.

Metabolic parameters such as blood glucose and insulin levels may also be assessed.

Muscle function can be evaluated using tests like the grid hang assay.[8]

2. Human Bed Rest Model

Objective: To assess the ability of Azelaprag to prevent muscle atrophy and maintain muscle

protein synthesis in a model of disuse.[7][8]

Subjects: Healthy volunteers, often older adults.[7]

Procedure:

Subjects undergo a period of strict bed rest (e.g., 10 days) to induce muscle atrophy.[7]

Subjects are randomized to receive either Azelaprag or a placebo during the bed rest

period.

Muscle mass and volume are measured before and after the bed rest period using

imaging techniques such as MRI.

Muscle protein synthesis is assessed using stable isotope tracer techniques.

Safety and tolerability are monitored throughout the study.

Conclusion
Azelaprag is a potent oral agonist of the apelin receptor that activates a network of cellular

pathways, primarily through Gαi-mediated signaling, leading to the stimulation of the PI3K/AKT

and ERK/MAPK cascades. These pathways are central to its observed physiological effects,

including the promotion of muscle protein synthesis, prevention of muscle atrophy, and

favorable modulation of body composition and energy metabolism. The in-depth understanding

of these cellular mechanisms, supported by robust preclinical and early clinical data, provides a

strong rationale for its therapeutic potential. However, the emergence of safety signals in later-
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stage clinical trials underscores the importance of continued investigation into the full spectrum

of its biological activities to fully delineate its risk-benefit profile for future development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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